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Compound of Interest

Compound Name: 4-Chloro-2-hydroxybenzaldehyde

Cat. No.: B058158

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
Chloro-2-hydroxybenzaldehyde, a key intermediate in pharmaceutical synthesis. The
document is intended for researchers, scientists, and professionals in drug development,
offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data.

Summary of Spectroscopic Data

The following tables summarize the key spectroscopic data for 4-Chloro-2-
hydroxybenzaldehyde.

Table 1: *H NMR Spectroscopic Data (DMSO-ds, 400
MH2z)
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Chemical Shift () o Coupling Constant .
Multiplicity Assignment

ppm (J) Hz

11.1 (approx.) s (broad) - OH

10.20 S - CHO
75-7.6 d 8.0-9.0 H-6

71-7.2 d ~2.0 H-3

70-7.1 dd 8.0-9.0,~2.0 H-5

Note: The chemical shifts are approximate and based on typical values for similarly substituted
aromatic aldehydes. The broad singlet for the hydroxyl proton is characteristic and its chemical
shift can be concentration-dependent.

- 13 i -
Chemical Shift (6) ppm Assignment
190 - 192 C=0 (Aldehyde)
160 - 162 C-2 (C-OH)
138 - 140 C-4 (C-Cl)
133 - 135 C-6
122 - 124 C-5
120 - 122 C-1
118 - 120 C-3

Note: The assignments are based on established substituent effects on the benzene ring.

Table 3: Infrared (IR) Spectroscopic Data (KBr Pellet)
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Wavenumber (cm~?) Intensity Assignment

3200 - 3400 Broad O-H stretch (phenolic)

2850 - 2950 Medium C-H stretch (aldehyde)

1650 - 1670 Strong C=(? stretch (aldehyde,
conjugated)

1580 - 1600 Medium-Strong C=C stretch (aromatic ring)

1200 - 1300 Strong C-O stretch (phenol)

1000 - 1100 Strong C-Cl stretch

Table 4: Mass Spectrometry (Electron lonization - El)

Data
miz Relative Intensity (%) Assighment
158/156 33/100 [M]* (Molecular ion)
157/155 Moderate [M-H]*
129/127 Moderate [M-CHOJ*
99 Moderate [M-CHO-CO]* or [M-CI-H]*
75 Moderate [CeHsO]*

Note: The presence of chlorine is indicated by the characteristic M/M+2 isotope pattern with a
ratio of approximately 3:1.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic
data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of 4-Chloro-2-hydroxybenzaldehyde (approximately 10-20 mg for *H NMR and 50-
100 mg for :3C NMR) is prepared in a deuterated solvent, typically dimethyl sulfoxide-de
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(DMSO-de) or chloroform-d (CDCIs), in a standard 5 mm NMR tube. The spectra are recorded
on a 400 MHz (or higher) NMR spectrometer. For *H NMR, typically 16-32 scans are acquired,
and for 133C NMR, several hundred to thousands of scans may be necessary to achieve a good
signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak or an internal
standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

The solid sample of 4-Chloro-2-hydroxybenzaldehyde is finely ground with potassium
bromide (KBr) powder (typically 1-2 mg of sample to 100-200 mg of KBr). The mixture is then
pressed into a thin, transparent pellet using a hydraulic press. The IR spectrum is recorded
using a Fourier-Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400
cm~*. A background spectrum of the KBr pellet is recorded and automatically subtracted from
the sample spectrum.

Mass Spectrometry (MS)

The mass spectrum is obtained using an electron ionization (EI) source coupled with a mass
analyzer (e.g., a quadrupole or time-of-flight analyzer). A small amount of the solid sample is
introduced into the ion source, often via a direct insertion probe, and heated to ensure
vaporization. The vaporized molecules are then bombarded with a beam of high-energy
electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions are
separated based on their mass-to-charge ratio (m/z) to generate the mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 4-Chloro-2-hydroxybenzaldehyde.
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General Workflow for Spectroscopic Analysis
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Caption: General Workflow for Spectroscopic Analysis.

 To cite this document: BenchChem. [Spectroscopic Profile of 4-Chloro-2-
hydroxybenzaldehyde: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b058158#spectroscopic-data-of-4-chloro-2-
hydroxybenzaldehyde-nmr-ir-mass-spec]

Disclaimer & Data Validity:

© 2025 BenchChem. All rights reserved. 5/6 Tech Support


https://www.benchchem.com/product/b058158?utm_src=pdf-body-img
https://www.benchchem.com/product/b058158#spectroscopic-data-of-4-chloro-2-hydroxybenzaldehyde-nmr-ir-mass-spec
https://www.benchchem.com/product/b058158#spectroscopic-data-of-4-chloro-2-hydroxybenzaldehyde-nmr-ir-mass-spec
https://www.benchchem.com/product/b058158#spectroscopic-data-of-4-chloro-2-hydroxybenzaldehyde-nmr-ir-mass-spec
https://www.benchchem.com/product/b058158#spectroscopic-data-of-4-chloro-2-hydroxybenzaldehyde-nmr-ir-mass-spec
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b058158?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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